5-(2-Chlorophenyl)picolinaldehyde
Overview
Description
5-(2-Chlorophenyl)picolinaldehyde is an organic compound with the molecular formula C₁₂H₈ClNO It is a derivative of picolinaldehyde, where the aldehyde group is attached to the 5-position of the pyridine ring, and a 2-chlorophenyl group is attached to the same ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)picolinaldehyde typically involves the reaction of 2-chlorobenzaldehyde with picolinaldehyde under specific conditions. One common method is the condensation reaction, where the two aldehydes are reacted in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, catalysts may be employed to increase the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-(2-Chlorophenyl)picolinic acid.
Reduction: 5-(2-Chlorophenyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Chlorophenyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(2-Bromophenyl)picolinaldehyde: Similar structure but with a bromine atom instead of chlorine.
5-(2-Fluorophenyl)picolinaldehyde: Similar structure but with a fluorine atom instead of chlorine.
5-(2-Methylphenyl)picolinaldehyde: Similar structure but with a methyl group instead of chlorine.
Uniqueness
5-(2-Chlorophenyl)picolinaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The electron-withdrawing nature of chlorine can affect the compound’s chemical properties, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
5-(2-chlorophenyl)pyridine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-12-4-2-1-3-11(12)9-5-6-10(8-15)14-7-9/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQNOCNKEUYPTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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